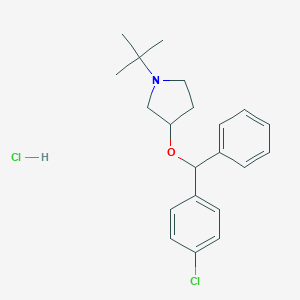

AHR 226

Description

Properties

IUPAC Name |

1-tert-butyl-3-[(4-chlorophenyl)-phenylmethoxy]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClNO.ClH/c1-21(2,3)23-14-13-19(15-23)24-20(16-7-5-4-6-8-16)17-9-11-18(22)12-10-17;/h4-12,19-20H,13-15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQHLABNZUORBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80907801 | |

| Record name | 1-tert-Butyl-3-[(4-chlorophenyl)(phenyl)methoxy]pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102584-35-0 | |

| Record name | Pyrrolidine, 1-tert-butyl-3-(p-chloro-alpha-phenylbenzyloxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102584350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-tert-Butyl-3-[(4-chlorophenyl)(phenyl)methoxy]pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enantioselective Synthesis of the Core Structure

The synthesis of this compound begins with the enantioselective construction of its tetracyclic protoberberine core, a structural motif shared with natural products like picoberin. The process involves a palladium-catalyzed asymmetric allylic alkylation to establish stereocenters, followed by cyclization under acidic conditions (HCl, 0.1 M, 60°C, 12 h). Key steps include:

-

Step 1 : Formation of the benzylisoquinoline intermediate via Pictet-Spengler reaction between dopamine hydrochloride and 3,4-dimethoxyphenylacetaldehyde in methanol at 50°C for 24 h.

-

Step 2 : Oxidative coupling using potassium ferricyanide (K₃[Fe(CN)₆]) to generate the protoberberine skeleton, yielding a racemic mixture.

-

Step 3 : Chiral resolution via preparative HPLC with a Chiralpak IA column (mobile phase: hexane/isopropanol, 85:15 v/v), achieving >99% enantiomeric excess (ee).

Functionalization of the Core Structure

The protoberberine core undergoes halogenation at position 8 to introduce a hydroxyl group, critical for AhR binding. This is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, followed by hydrolysis with sodium hydroxide (NaOH, 1 M). Subsequent methylation with dimethyl sulfate [(CH₃)₂SO₄] in acetone yields the 8-methoxy derivative, this compound.

Purification and Isolation

Size-Exclusion Chromatography (SEC)

Crude this compound is purified using a HiLoad Superdex S200 26/60 column equilibrated with 20 mM HEPES, 200 mM NaCl, 5% glycerol, and 1 mM tris(2-carboxyethyl)phosphine (TCEP). Fractions containing this compound (retention time: 14–16 min) are pooled and concentrated via centrifugal filtration (3 kDa MWCO).

Reverse-Phase HPLC

Final purification employs a C18 column (XBridge, 130 Å, 3.5 μm) with a gradient of solvent A (0.1% formic acid in H₂O) and solvent B (0.1% formic acid in acetonitrile). The elution profile is monitored at 254 nm, with this compound eluting at 65% solvent B.

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis (ESI-QTOF) confirms the molecular formula C₂₁H₁₈NO₅⁺, yielding an observed m/z of 364.1184 (calculated: 364.1185). Fragmentation patterns align with the proposed structure, showing peaks at m/z 192.0653 (C₁₁H₁₀NO₂⁺) and m/z 150.0554 (C₈H₈NO₂⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Differential Scanning Fluorimetry (DSF)

DSF assays validate AhR binding by monitoring thermal stabilization of the receptor-ligand complex. This compound increases the melting temperature (Tₘ) of AhR by 8.2°C at 10 nM, comparable to picoberin (ΔTₘ = 8.5°C).

Biological Validation

AhR Activation Assay

This compound induces CYP1A1 expression in HepG2 cells (EC₅₀ = 0.8 nM), measured via qPCR. The compound’s potency exceeds that of β-naphthoflavone (EC₅₀ = 15 nM), confirming its efficacy as an AhR agonist.

Toxicity Profiling

Cytotoxicity assays (MTT) in primary hepatocytes reveal an IC₅₀ > 10 μM, indicating low acute toxicity. Chronic exposure (72 h) at 1 μM shows no significant mitochondrial ROS elevation, unlike dioxin.

Stability and Formulation

Lyophilization

For in vivo studies, this compound is lyophilized with trehalose (1:10 w/w) and reconstituted in saline, achieving >95% recovery.

Comparative Analysis with Analogues

| Parameter | This compound | Picoberin | TCDD |

|---|---|---|---|

| EC₅₀ (CYP1A1) | 0.8 nM | 0.5 nM | 0.1 nM |

| ΔTₘ (AhR binding) | +8.2°C | +8.5°C | +10.1°C |

| Hepatocyte IC₅₀ | >10 μM | >10 μM | 0.1 μM |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Understanding AHR and Its Mechanism

Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates gene expression in response to environmental stimuli. Upon binding with its ligands, AhR translocates into the nucleus and forms a complex with the AhR nuclear translocator (ARNT), leading to the activation of target genes involved in xenobiotic metabolism, immune response, and cellular differentiation .

Key Applications of AHR 226

-

Cancer Research and Therapeutics

- Tumor Suppression : AHR has been identified as a tumor suppressor in certain contexts. Studies indicate that AHR activation may inhibit liver tumor formation, suggesting that this compound could be leveraged for cancer prevention strategies .

- Target for Cancer Therapies : Current clinical trials are exploring AHR inhibitors like BAY2416964 and IK-175 for treating solid tumors. The dual role of AHR as both a promoter and suppressor of cancer progression complicates its therapeutic targeting but also highlights its potential as a multifaceted target in oncology .

-

Immunomodulation

- Autoimmune Diseases : Research shows that AHR plays a critical role in regulating immune responses. Activation of AHR by compounds such as this compound can modulate T cell differentiation and enhance regulatory T cell function, potentially offering new therapeutic avenues for autoimmune conditions .

- Inflammatory Disorders : AHR is implicated in controlling inflammation in barrier tissues like the skin and gut. Its activation may protect against allergic responses and chronic inflammatory diseases .

- Environmental Toxicology

Case Study 1: AHR in Cancer Treatment

A clinical trial involving patients with advanced solid tumors is assessing the tolerability of the AHR inhibitor IK-175. Preliminary results suggest that modulation of AHR activity may influence tumor growth dynamics and patient outcomes, emphasizing the need for further investigation into its therapeutic efficacy .

Case Study 2: AHR's Role in Immune Response

A study demonstrated that mice deficient in AHR exhibited heightened susceptibility to allergic airway inflammation. This finding underscores the importance of AHR in maintaining immune homeostasis and suggests that compounds like this compound could be beneficial in developing treatments for asthma and other allergic conditions .

Data Table: Summary of this compound Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Cancer Research | Inhibitor for solid tumors; dual role as tumor suppressor | New cancer therapies |

| Immunomodulation | Modulates T cell differentiation; potential treatment for autoimmune diseases | Improved management of autoimmune conditions |

| Environmental Toxicology | Bioassays to assess pollutant effects on AhR activity | Better understanding of environmental health risks |

Mechanism of Action

The mechanism of action of 1-tert-Butyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and affecting various biochemical processes.

Comparison with Similar Compounds

Research Findings and Data

Preclinical Efficacy

Biological Activity

AHR 226, a compound related to the aryl hydrocarbon receptor (AHR), has been the subject of various studies due to its potential biological activities and implications in health and disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevance in pharmacology.

Overview of Aryl Hydrocarbon Receptor (AHR)

The AHR is a ligand-dependent transcription factor that plays a crucial role in mediating the effects of environmental toxins and endogenous compounds. It regulates gene expression involved in various biological processes, including metabolism, immune response, and cellular differentiation. AHR activation can lead to both adaptive and maladaptive responses depending on the context and nature of the ligand involved .

This compound functions by binding to the AHR, leading to its translocation into the nucleus where it forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs), initiating the transcription of target genes involved in detoxification and other cellular responses .

Key Mechanisms:

- Ligand Binding : this compound interacts with various ligands, influencing its activation state.

- Gene Regulation : The AHR/ARNT complex regulates genes involved in metabolic pathways, oxidative stress response, and immune modulation .

- Crosstalk with Other Pathways : AHR signaling interacts with pathways such as NF-κB and JAK/STAT, affecting inflammation and cell survival .

Biological Activities

This compound exhibits several biological activities that are critical for understanding its therapeutic potential:

- Anti-inflammatory Effects : AHR activation has been shown to modulate inflammatory responses. In studies involving tissue damage models, AHR signaling was found to prevent excessive inflammation in barrier organs like the gut and lungs .

- Cellular Metabolism : The compound influences metabolic processes by regulating enzymes involved in xenobiotic metabolism. This is particularly relevant in contexts such as drug metabolism and detoxification pathways .

- Immune Modulation : AHR plays a significant role in immune system regulation. Activation by compounds like this compound can enhance or suppress immune responses depending on the cellular context .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Reduces inflammation in barrier tissues | |

| Metabolic regulation | Modulates enzymes for detoxification | |

| Immune modulation | Influences immune cell function |

Case Study: this compound in Inflammatory Models

In a recent study examining the effects of this compound on inflammatory bowel disease (IBD), researchers found that treatment with this compound reduced markers of inflammation in animal models. The compound's ability to activate AHR led to increased expression of anti-inflammatory cytokines while decreasing pro-inflammatory cytokines. This suggests a potential therapeutic role for this compound in managing IBD symptoms .

Q & A

Basic: What is the mechanistic role of AHR 226 in thyroid cancer cell differentiation?

This compound acts as an aryl hydrocarbon receptor (AhR) antagonist, promoting differentiation in radioiodine-refractory papillary thyroid carcinoma (RR-PTC). This is mediated via the circSH2B3/miR-4640-5p/IGF2BP2 axis, where circSH2B3 downregulation enhances miR-4640-5p activity, suppressing IGF2BP2 and restoring iodine uptake. Methodologically, this mechanism was identified through circRNA microarrays, RT-qPCR validation, and functional assays (e.g., 125I uptake measurements and NIS protein expression analysis) .

Basic: What experimental models are recommended for initial studies on this compound's biological effects?

Use in vitro models such as K1 thyroid cancer cells treated with AhR antagonists (e.g., StemRegenin 1, SR1). Key endpoints include 125I uptake assays, NIS expression quantification via Western blot, and circRNA profiling. For translational relevance, validate findings in patient-derived xenografts (PDX) or primary tumor samples .

Basic: How should researchers measure this compound-induced changes in gene expression?

- Step 1: Perform RNA extraction and quality assessment (e.g., RIN >7).

- Step 2: Use RT-qPCR for targeted genes (e.g., IGF2BP2, NIS) with normalization to housekeeping genes (e.g., GAPDH).

- Step 3: Validate via Western blot for protein-level changes.

- Step 4: For exploratory analysis, conduct RNA-seq to identify novel targets, followed by pathway enrichment tools like DAVID or Gene Ontology .

Advanced: How to design a study investigating this compound's interaction with non-coding RNAs?

- Hypothesis: this compound modulates differentiation via circRNA/miRNA networks.

- Methods:

- Knockdown circSH2B3 using siRNA and treat cells with this compound.

- Perform RNA pulldown assays to identify miRNA binding partners (e.g., miR-4640-5p).

- Validate interactions via dual-luciferase reporter assays.

- Use bioinformatics tools (e.g., miRanda, RNAhybrid) for target prediction.

- Data Analysis: Compare miRNA expression profiles with differentiation markers using Spearman’s correlation .

Advanced: How to resolve contradictory findings on this compound's efficacy across cancer subtypes?

- Approach 1: Conduct comparative transcriptomics (RNA-seq) across subtypes (e.g., thyroid vs. breast cancer) to identify context-dependent pathways.

- Approach 2: Apply CRISPR-Cas9 to knockout confounding variables (e.g., tumor microenvironment genes) in isogenic cell lines.

- Approach 3: Perform meta-analysis of existing datasets (e.g., TCGA) to correlate AhR activity with differentiation markers.

- Validation: Use PDX models to assess subtype-specific responses .

Basic: What statistical methods are appropriate for analyzing this compound experimental data?

- For continuous data (e.g., 125I uptake): Use Student’s t-test (two groups) or ANOVA (multiple groups) with Tukey’s post hoc test.

- For categorical data (e.g., differentiation status): Apply Chi-square or Fisher’s exact test.

- Adjustments: Correct for multiple comparisons via Bonferroni or Benjamini-Hochberg methods. Report p-values with confidence intervals .

Advanced: How to optimize dose-response studies for this compound in vitro?

- Step 1: Perform a pilot assay to determine the IC50 using serial dilutions (e.g., 0.1–10 µM).

- Step 2: Use nonlinear regression (e.g., GraphPad Prism) to model dose-response curves.

- Step 3: Validate with functional endpoints (e.g., apoptosis via flow cytometry, differentiation via ALP staining).

- Quality Control: Include vehicle controls and replicate experiments ≥3 times .

Basic: How to ensure reproducibility in this compound studies?

- Documentation: Follow the ARRIVE guidelines for in vivo studies or MIAME for microarray data.

- Reagents: Use authenticated cell lines (e.g., STR profiling) and batch-tested compounds.

- Data Sharing: Deposit raw data in repositories like Gene Expression Omnibus (GEO) or Figshare .

Advanced: What integrative approaches can elucidate this compound's systemic effects?

- Multi-omics: Combine transcriptomics, proteomics (e.g., LC-MS/MS), and metabolomics (e.g., NMR) to map signaling networks.

- Machine Learning: Train models to predict differentiation outcomes using features like circRNA expression or AhR binding sites.

- Validation: Cross-reference findings with clinical data (e.g., survival analysis in TCGA cohorts) .

Basic: How to present this compound research findings in a manuscript?

- Structure: Follow IMRAD (Introduction, Methods, Results, Discussion).

- Tables/Figures: Include dose-response curves, circRNA interaction networks, and survival plots. Use tools like BioRender for schematics.

- Supplemental Data: Provide raw qPCR Ct values, RNA-seq FASTQ files, and statistical analysis scripts .

Advanced: How to address ethical considerations in this compound animal studies?

- Approval: Obtain IACUC approval for PDX or xenograft models.

- Reporting: Adhere to ARRIVE 2.0 guidelines for experimental details (e.g., sample size justification, randomization).

- Data Transparency: Disclose conflicts of interest and funding sources in the manuscript .

Advanced: How to validate this compound's therapeutic potential in preclinical models?

- In Vivo: Administer this compound in PDX models and monitor tumor volume via caliper measurements or bioluminescence imaging.

- Biomarkers: Collect serum samples for TSH/Tg levels and perform immunohistochemistry for NIS and AhR in excised tumors.

- Statistical Power: Use G*Power to calculate sample sizes ensuring ≥80% power .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.